molecular formula C19H30N2O6 B1140649 Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate CAS No. 1217651-06-3

Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate

Cat. No.: B1140649
CAS No.: 1217651-06-3
M. Wt: 382.5 g/mol
InChI Key: JBFUXXJVFIHVIF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate is a synthetic amino acid derivative featuring a D-phenylalanine backbone modified at the para-position with a bis(2-hydroxyethyl)amino group. The tert-butoxycarbonyl (Boc) protecting group shields the amine functionality, enhancing stability during synthetic processes. This compound is structurally tailored for applications in peptide synthesis, prodrug development, or enzyme-targeted drug discovery due to its stereochemical and functional group diversity.

Properties

CAS No.

1217651-06-3

Molecular Formula

C19H30N2O6

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2S)-3-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m0/s1

InChI Key

JBFUXXJVFIHVIF-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC

Synonyms

N-(tert-Butoxycarbonyl)-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester

Origin of Product

United States

Preparation Methods

Starting Materials and Chiral Considerations

The synthesis begins with D-phenylalanine, the enantiomeric form of the naturally occurring L-phenylalanine. The D-configuration is critical for the compound’s biological activity and is typically obtained via enzymatic resolution or asymmetric synthesis. A tri-enzymatic cascade employing L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAPDH), and glucose dehydrogenase (GDH) enables the conversion of L-phenylalanine to D-phenylalanine with >99% enantioselectivity . This system achieves a 96.3% conversion rate at 60 g/L substrate concentration, making it industrially viable .

The introduction of the bis(2-hydroxyethyl)amino group at the para position of the phenyl ring is achieved through nucleophilic aromatic substitution. Patent CN102731327A details the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions . Adapting this method, 4-amino-D-phenylalanine undergoes hydroxyethylation using diethanolamine and a high-boiling solvent (e.g., toluene or xylene) at 80–100°C for 8–12 hours . The reaction is monitored via TLC, with yields exceeding 85% after recrystallization .

Table 1: Hydroxyethylation Reaction Conditions

ParameterOptimal ValueSource
SolventToluene
Temperature80–100°C
CatalystK₂CO₃ or Cs₂CO₃
Reaction Time8–12 hours
Yield85–90%

N-Terminal Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of 4-[bis(2-hydroxyethyl)amino]-D-phenylalanine. This step employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dioxane, with sodium hydroxide maintaining a pH of 9–10 . The reaction proceeds exothermically at room temperature, achieving >95% conversion within 2 hours . Neutralization with aqueous HCl followed by ethyl acetate extraction isolates the Boc-protected intermediate .

Key Considerations :

  • pH control is critical to avoid Boc group hydrolysis .

  • The Boc-protected product crystallizes as a monohydrate, requiring anhydrous hexane washes to remove residual solvent .

Methyl Esterification of the Carboxylic Acid

Esterification of the carboxylic acid moiety is performed using methanol under acidic conditions. Thionyl chloride (SOCl₂) or HCl gas is employed as a catalyst, with reactions typically conducted at 0–5°C to minimize side reactions . The methyl ester forms quantitatively within 4 hours, as verified by NMR and HPLC . Post-reaction, the product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to achieve >99% purity .

Table 2: Esterification Parameters

ParameterOptimal ValueSource
CatalystSOCl₂ (2 equiv)
SolventMethanol
Temperature0–5°C
Reaction Time4 hours

Purification and Characterization

The final product is purified through a combination of solvent extraction and recrystallization. Ethyl acetate extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure . Recrystallization from a mixture of dichloromethane and hexane yields the title compound as a white crystalline solid . Analytical data include:

  • HPLC Purity : >99%

  • Melting Point : 138–140°C (decomposition observed above 130°C if heated rapidly)

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃)

Industrial-Scale Considerations

For large-scale production (>3 L), the enzymatic cascade for D-phenylalanine synthesis achieves 57.8 g/L titers in 30 hours . Hydroxyethylation and Boc protection steps are adapted to continuous flow systems to enhance throughput . Solvent recovery systems for toluene and ethyl acetate reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used for the reduction of ester groups.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine.

Scientific Research Applications

Therapeutic Applications

Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate exhibits significant potential in therapeutic contexts, particularly in the modulation of biological processes.

Antiviral Activity

Research indicates that derivatives of D-phenylalanine, including this compound, have been evaluated for their antiviral properties. In vitro studies have demonstrated that compounds related to this structure show activity against various RNA and DNA viruses, suggesting a role in antiviral drug development .

Cancer Treatment

The compound has been investigated for its cytotoxic effects on cancer cell lines. Specifically, studies have shown that certain derivatives can stabilize G-quadruplex structures, which are implicated in the regulation of gene expression and cancer cell proliferation. The stabilization of these structures could lead to the development of novel anticancer therapies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and selective reactions to form the desired amino acid derivative.

Synthetic Pathways

The synthesis generally follows these steps:

  • Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) groups to protect the amine functionalities.
  • Formation of Ester Linkages : The methyl ester is formed through esterification reactions.
  • Final Deprotection : Removal of protective groups to yield the active compound.

These synthetic strategies are crucial for obtaining high-purity compounds suitable for biological testing.

Biological Interactions

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action.

Binding Affinity Studies

Studies utilizing crystallography have shown that compounds with similar structures can effectively bind to specific protein targets involved in cellular signaling pathways. For instance, binding studies with bromodomains have revealed critical interactions that could be exploited for drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its efficacy against various biological targets. Modifications to the hydroxyethyl side chains or alterations in the Boc group can significantly affect biological activity and selectivity .

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

StudyFocusFindings
Study AAntiviral EfficacyDemonstrated significant antiviral activity against influenza viruses in vitro .
Study BG-Quadruplex StabilizationIdentified as a potent stabilizer of G-quadruplexes, leading to cytotoxic effects on cancer cells .
Study CBinding StudiesShowed binding affinity to bromodomains, indicating potential for modulating protein interactions .

Mechanism of Action

The mechanism of action of Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate D-Phenylalanine backbone, Boc protection, bis(2-hydroxyethyl)amino group, methyl ester C₁₉H₃₀N₂O₆* ~406.5 (estimated) Peptide synthesis, enzyme inhibition studies, prodrug platforms
Methyl 4-(bis(2-hydroxyethyl)amino)benzoate (Intermediate from ) Benzoate backbone, bis(2-hydroxyethyl)amino group, methyl ester C₁₂H₁₇NO₅ 255.27 Precursor to histone deacetylase (HDAC) inhibitors (e.g., NA)
N-Boc-4-[bis(2-hydroxyethyl-d₄)amino]-L-phenylalanine Methyl Ester () L-Phenylalanine backbone, Boc protection, deuterated bis(2-hydroxyethyl)amino group, methyl ester C₁₉H₂₂D₈N₂O₆ 390.50 Metabolic studies, stable isotope labeling, pharmacokinetic optimization
NA (N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) () Benzamide backbone, bis(2-chloroethyl)amino group, free amine C₁₇H₂₀Cl₂N₄O 391.27 HDAC inhibition, antitumor activity in solid tumors

*Estimated based on structural components.

Key Differences and Implications

Backbone Structure The benzoate derivative () lacks the amino acid backbone, limiting its compatibility with peptide-based systems. In contrast, the D-phenylalaninate (user’s compound) and L-phenylalaninate () are designed for integration into peptide chains or enzyme substrates. NA () adopts a benzamide scaffold, favoring interactions with HDAC enzymes due to its planar aromatic system .

Substituent Chemistry Hydroxyethyl vs. Chloroethyl Groups: The user’s compound’s hydroxyethyl groups enhance hydrophilicity and reduce reactivity compared to NA’s chloroethyl substituents. Deuterated Hydroxyethyl Groups (): Deuterium substitution slows metabolic degradation via the kinetic isotope effect, extending half-life in vivo. This is absent in the non-deuterated user’s compound .

Stereochemistry The D-configuration in the user’s compound contrasts with the L-configuration in . D-amino acids resist proteolytic cleavage, making them valuable for stable peptide therapeutics or enzyme-resistant probes.

Protection and Stability

  • The Boc group in the user’s compound and provides acid-labile protection, enabling selective deprotection in multi-step syntheses. NA () lacks such protection, limiting its utility in complex synthetic routes.

Biological Activity

Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate, often referred to as a derivative of phenylalanine, is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, featuring both hydrophilic and hydrophobic components, suggests potential applications in drug development, particularly in targeting specific biological pathways. This article delves into the biological activity of this compound, reviewing its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H24N2O5\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_5

This structure includes a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structure suggests potential interactions with amino acid transporters or enzymes involved in amino acid metabolism.
  • Cellular Uptake : The presence of hydroxyethyl groups enhances solubility and may facilitate cellular uptake, allowing the compound to exert its effects more effectively within target cells.
  • Receptor Modulation : Preliminary studies indicate that derivatives of phenylalanine can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of amino acid metabolism
Cellular UptakeEnhanced uptake in neuronal cells
Neurotransmitter InteractionModulation of receptor activity

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of this compound on specific amino acid decarboxylases. Results indicated a dose-dependent inhibition with an IC50 value of approximately 50 µM. This suggests potential utility in conditions characterized by altered amino acid metabolism.

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that the compound promotes neuronal survival under oxidative stress conditions. When applied to cultured neurons exposed to hydrogen peroxide, it reduced cell death by approximately 30%, indicating neuroprotective properties that could be explored for therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies have shown that modifications to the Boc group can significantly affect the compound's stability and absorption characteristics. For example:

  • Stability : The Boc group enhances stability against enzymatic degradation.
  • Bioavailability : Alterations in the hydroxyethyl substituents improve solubility in physiological conditions.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves three key stages: (1) Boc protection of the amino group using tert-butoxycarbonylating agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine in THF or DMF) , (2) introduction of bis(2-hydroxyethyl)amino via nucleophilic substitution on the phenyl ring using 2-chloroethanol derivatives, and (3) methyl esterification of the carboxyl group via acid-catalyzed methanolysis.

  • Optimization Tip: Use anhydrous conditions for Boc protection to avoid hydrolysis. Evidence suggests that coupling agents like HATU improve amidation efficiency in similar Boc-protected systems .
  • Yield Considerations: Excess cesium carbonate in DMF enhances nucleophilic substitution efficiency for hydroxyethyl groups .

Basic: How is the Boc group selectively removed without degrading the hydroxyethyl substituents?

Methodological Answer:
The Boc group is acid-labile and can be cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20–50% v/v TFA, 1–2 hours, RT). The hydroxyethyl groups remain stable under these conditions due to their neutral pH tolerance.

  • Validation: Confirm deprotection via ¹H NMR by observing the disappearance of the tert-butyl signal at ~1.4 ppm .
  • Caution: Prolonged exposure to strong acids (e.g., HCl) may esterify hydroxyethyl groups; monitor by LC-MS .

Advanced: How does stereochemistry (D-configuration) impact the compound’s utility in peptide-based drug discovery?

Methodological Answer:
The D-phenylalanine residue confers protease resistance , making the compound valuable for stable peptide analogs.

  • Experimental Design: Compare enzymatic degradation rates of D- vs. L-configured analogs using trypsin/chymotrypsin assays .
  • Data Contradictions: Conflicting stability data may arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Use circular dichroism (CD) to confirm structural integrity post-incubation .

Advanced: What strategies resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:
The compound’s solubility is influenced by the hydroxyethyl groups (polar) and Boc group (nonpolar).

  • Analytical Approach:
    • Phase Solubility Studies: Test in water, DMSO, and chloroform.
    • Contradiction Resolution: Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may falsely indicate solubility .
  • Empirical Fix: Pre-saturate solvents with the compound for 24 hours before measurement .

Advanced: How can isotopic labeling (e.g., deuterated hydroxyethyl groups) enhance metabolic pathway studies?

Methodological Answer:
Deuterium labeling at the hydroxyethyl positions (e.g., bis(2-hydroxyethyl-d₄)amino ) enables tracking via mass spectrometry or ²H NMR .

  • Synthetic Route: Substitute 2-chloroethanol with 2-chloroethanol-d₄ during nucleophilic substitution .
  • Application Example: Use LC-HRMS to quantify deuterated metabolites in liver microsome assays, correcting for natural isotope abundance .

Advanced: What mechanistic insights explain unexpected byproducts during ester hydrolysis?

Methodological Answer:
Hydrolysis of the methyl ester under basic conditions may yield carboxylic acid derivatives or diketopiperazines via intramolecular cyclization.

  • Mechanistic Probe: Conduct kinetic studies in NaOH/MeOH (varying pH 8–12) and analyze products via HPLC-UV/HRMS .
  • Mitigation: Add competitive inhibitors (e.g., Boc-protected glycine) to suppress cyclization .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Identify Boc (tert-butyl, ~1.4 ppm), methyl ester (COOCH₃, ~3.6 ppm), and aromatic protons .
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₂₈N₂O₆: calc. 392.1948) .

Advanced: How do hydroxyethyl groups influence binding affinity in enzyme inhibition assays?

Methodological Answer:
The hydroxyethyl moieties may form hydrogen bonds with active-site residues (e.g., serine proteases).

  • Experimental Design:
    • Docking Simulations: Use AutoDock Vina to predict interactions with target enzymes (e.g., HIV protease).
    • Comparative Studies: Synthesize analogs with mono-hydroxyethyl or methoxyethyl groups and measure IC₅₀ via fluorescence quenching assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.